molecular formula C9H9NO3S B14440988 2-Thiophenecarboxamide, N-(2-oxotetrahydro-3-furyl)- CAS No. 77694-38-3

2-Thiophenecarboxamide, N-(2-oxotetrahydro-3-furyl)-

Cat. No.: B14440988
CAS No.: 77694-38-3
M. Wt: 211.24 g/mol
InChI Key: OYCHNKSWYZRTLV-UHFFFAOYSA-N
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Description

2-Thiophenecarboxamide, N-(2-oxotetrahydro-3-furyl)- is a chemical compound with a complex structure that includes both thiophene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide, N-(2-oxotetrahydro-3-furyl)- typically involves the reaction of 2-thiophenecarboxylic acid with a suitable amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxamide, N-(2-oxotetrahydro-3-furyl)- can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2-Thiophenecarboxamide, N-(2-oxotetrahydro-3-furyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide, N-(2-oxotetrahydro-3-furyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarboxamide: A simpler analog without the furan ring.

    N-(2-oxotetrahydro-3-furyl)-carboxamide: A compound with a similar structure but lacking the thiophene ring.

Uniqueness

2-Thiophenecarboxamide, N-(2-oxotetrahydro-3-furyl)- is unique due to the presence of both thiophene and furan rings, which confer distinct chemical properties and reactivity. This dual-ring structure makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

77694-38-3

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

N-(2-oxooxolan-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C9H9NO3S/c11-8(7-2-1-5-14-7)10-6-3-4-13-9(6)12/h1-2,5-6H,3-4H2,(H,10,11)

InChI Key

OYCHNKSWYZRTLV-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1NC(=O)C2=CC=CS2

Origin of Product

United States

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